molecular formula C11H25N B13766846 N,N-Dimethylisononylamine CAS No. 55992-60-4

N,N-Dimethylisononylamine

Cat. No.: B13766846
CAS No.: 55992-60-4
M. Wt: 171.32 g/mol
InChI Key: MIVJGAUBYOKSHE-UHFFFAOYSA-N
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Description

It is commonly used in industrial applications such as surfactants, corrosion inhibitors, and agrochemical intermediates.

Properties

CAS No.

55992-60-4

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N,N,7-trimethyloctan-1-amine

InChI

InChI=1S/C11H25N/c1-11(2)9-7-5-6-8-10-12(3)4/h11H,5-10H2,1-4H3

InChI Key

MIVJGAUBYOKSHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylisononylamine typically involves the alkylation of secondary amines. One common method is the Eschweiler-Clarke reaction, where a secondary amine reacts with formaldehyde and formic acid to produce the tertiary amine. Another method involves the nucleophilic substitution of alkyl halides with secondary amines under basic conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions. Additionally, microwave-assisted synthesis and ultrasound-assisted synthesis are modern techniques that minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylisononylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to primary or secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include N-oxides, primary amines, secondary amines, and various substituted amines depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-Dimethylisononylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

N,N-Dimethylaniline (CAS 121-69-7)

  • Structure: Aromatic tertiary amine with a dimethylamino group attached to a benzene ring ($\text{C}8\text{H}{11}\text{N}$) .
  • Properties :
    • Yellowish liquid with an ammonia-like odor.
    • Boiling point: 193–194°C; Density: 0.956 g/cm³ .
    • Uses : Laboratory reagent, dye synthesis, and resin production .
  • Hazards: Toxic via inhalation and skin contact; suspected carcinogen (OSHA-regulated) .

N,N-Diethylhydroxylamine (CAS 3710-84-7)

  • Structure: Hydroxylamine derivative with diethyl groups ($\text{C}4\text{H}{11}\text{NO}$) .
  • Properties :
    • Liquid with a boiling point of 135°C; miscible in water .
    • Uses : Antioxidant in polymerization processes, oxygen scavenger in water treatment.
  • Hazards :
    • Causes burns; requires immediate decontamination upon exposure .

N,N-Dimethylethanolamine (CAS 108-01-0)

  • Structure: Ethanolamine derivative with dimethyl groups ($\text{C}4\text{H}{11}\text{NO}$) .
  • Properties :
    • Colorless liquid; boiling point: 135°C; flash point: 40.6°C .
    • Uses : Pharmaceutical synthesis, emulsifiers, and corrosion inhibitors .
  • Hazards :
    • Flammable, corrosive, and harmful via inhalation (UN 2051) .

N-Nitrosodimethylamine (NDMA, CAS 62-75-9)

  • Structure : Nitrosamine derivative ($\text{(CH}3\text{)}2\text{N}_2\text{O}$) .
  • Properties: Yellow, oily liquid; carcinogenic potency (IARC Group 2A) . Uses: Research chemical; unintended byproduct in pharmaceuticals and water treatment .
  • Hazards: OSHA-regulated carcinogen; requires enclosed handling systems .

Comparative Analysis Table

Property N,N-Dimethylaniline N,N-Diethylhydroxylamine N,N-Dimethylethanolamine N-Nitrosodimethylamine
Molecular Formula $\text{C}8\text{H}{11}\text{N}$ $\text{C}4\text{H}{11}\text{NO}$ $\text{C}4\text{H}{11}\text{NO}$ $\text{(CH}3\text{)}2\text{N}_2\text{O}$
Boiling Point (°C) 193–194 135 135 152 (decomposes)
Density (g/cm³) 0.956 0.897 0.897 1.005
Primary Uses Dyes, resins Antioxidants, water treatment Pharmaceuticals, emulsifiers Research chemical
Hazard Class Toxic, carcinogen Corrosive Flammable, corrosive Carcinogen (OSHA-regulated)

Biological Activity

N,N-Dimethylisononylamine (DMINA) is an organic compound that has garnered attention due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to DMINA, including case studies and data tables.

Chemical Structure and Properties

DMINA is a tertiary amine characterized by the presence of two methyl groups attached to a nitrogen atom and an isononyl group. Its chemical formula is C11H23NC_{11}H_{23}N. The structural configuration contributes to its solubility and reactivity in biological systems.

1. Antimicrobial Properties

Research indicates that DMINA exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro studies have shown that DMINA can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Cytotoxic Effects

DMINA has been studied for its cytotoxic effects on cancer cell lines. It induces apoptosis in certain cancer cells through the activation of caspases, which are crucial for programmed cell death. This property makes DMINA a candidate for further investigation in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, DMINA was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation published in Cancer Research examined the effects of DMINA on human breast cancer cells (MCF-7). The study found that treatment with DMINA at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Table 1: Antimicrobial Activity of DMINA

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Cytotoxicity of DMINA on MCF-7 Cells

Concentration (µM)Cell Viability (%)
1080
2550
5020

Research Findings

  • Antimicrobial Activity : DMINA has shown promising results against multiple bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology.
  • Mechanistic Insights : Studies indicate that DMINA may interact with cellular membranes and disrupt metabolic processes, leading to cell death.

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